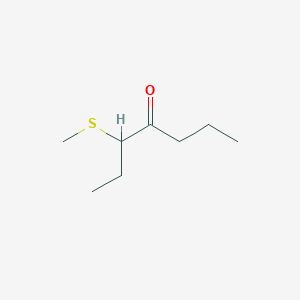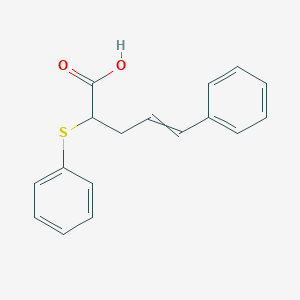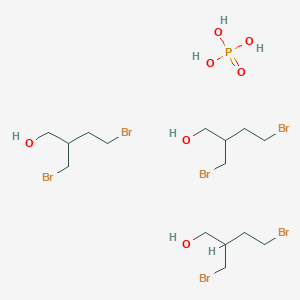![molecular formula C34H22O2 B14483939 (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] CAS No. 65512-58-5](/img/structure/B14483939.png)
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with 9H-fluoren-3-yl lithium, followed by oxidation to form the desired product. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-3-yl alcohols.
Substitution: Halogenated or nitrated fluorenes.
Aplicaciones Científicas De Investigación
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9’-Biphenyl-4-yl-9H-fluoren-9-ol
- 9,9-Bis(2-ethylhexyl)-2,7-diiodo-9H-fluorene
- 1,3-Bis(9-phenyl-9H-fluoren-9-yl)urea
Uniqueness
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability, such as in the development of organic electronic devices and advanced materials.
Propiedades
Número CAS |
65512-58-5 |
|---|---|
Fórmula molecular |
C34H22O2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[4-(9H-fluorene-3-carbonyl)phenyl]-(9H-fluoren-3-yl)methanone |
InChI |
InChI=1S/C34H22O2/c35-33(27-15-13-25-17-23-5-1-3-7-29(23)31(25)19-27)21-9-11-22(12-10-21)34(36)28-16-14-26-18-24-6-2-4-8-30(24)32(26)20-28/h1-16,19-20H,17-18H2 |
Clave InChI |
YPWKRSVDLSDZTF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC5=C(CC6=CC=CC=C65)C=C4)C7=CC=CC=C71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


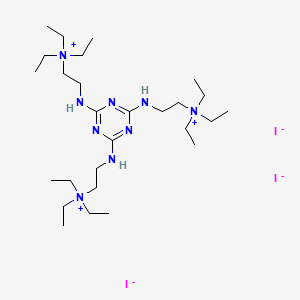
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)

![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)

![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
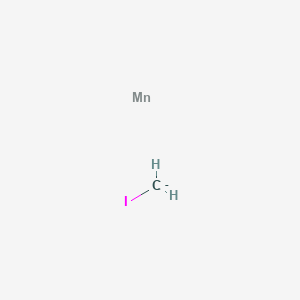
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
